7-Methoxy-2-phenyl-quinolin-4-ol
Overview
Description
7-Methoxy-2-phenyl-quinolin-4-ol is a heterocyclic aromatic compound with the molecular formula C16H13NO2 and a molecular weight of 251.28 g/mol . This compound belongs to the quinoline family, which is known for its diverse biological and pharmacological activities . The structure of this compound consists of a quinoline core substituted with a methoxy group at the 7th position and a phenyl group at the 2nd position, along with a hydroxyl group at the 4th position .
Preparation Methods
The synthesis of 7-Methoxy-2-phenyl-quinolin-4-ol can be achieved through various synthetic routes. One common method involves the cyclization of 2-aminobenzophenone derivatives with appropriate reagents under specific conditions . For instance, the reaction of 2-aminobenzophenone with methoxyacetaldehyde in the presence of a base such as sodium ethoxide can yield the desired quinoline derivative . Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity .
Chemical Reactions Analysis
7-Methoxy-2-phenyl-quinolin-4-ol undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions can occur at the phenyl ring or the quinoline core, depending on the reagents and conditions used.
Major products formed from these reactions include quinoline-4-one derivatives, dihydroquinoline derivatives, and various substituted quinoline compounds .
Scientific Research Applications
7-Methoxy-2-phenyl-quinolin-4-ol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 7-Methoxy-2-phenyl-quinolin-4-ol involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes or receptors involved in critical biological processes, leading to its therapeutic effects . For example, it may inhibit the activity of certain kinases or interfere with DNA replication in cancer cells . The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
7-Methoxy-2-phenyl-quinolin-4-ol can be compared with other similar compounds, such as:
2-Phenylquinolin-4-ol: Lacks the methoxy group at the 7th position, which may affect its biological activity and chemical reactivity.
7-Methoxyquinolin-4-ol: Lacks the phenyl group at the 2nd position, which can influence its pharmacological properties.
4-Hydroxyquinoline: A simpler structure without the methoxy and phenyl substitutions, often used as a precursor in the synthesis of more complex quinoline derivatives.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
7-methoxy-2-phenyl-1H-quinolin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO2/c1-19-12-7-8-13-15(9-12)17-14(10-16(13)18)11-5-3-2-4-6-11/h2-10H,1H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZVUAOCDNFNSGQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)C=C(N2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20430-72-2 | |
Record name | 20430-72-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.